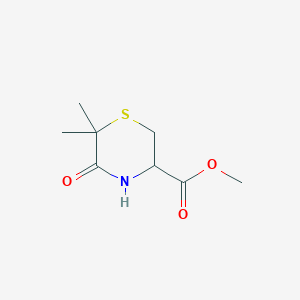

Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate

Description

Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholine ring substituted with two methyl groups at the 6-position, a ketone group at the 5-position, and a methyl ester at the 3-position. Its synthesis typically involves multi-step protocols, such as cyclization of β-amino thiols with diketones or bromoacetyl bromides followed by esterification (e.g., using SOCl₂ and methanol under reflux) . This compound is primarily utilized in medicinal chemistry and materials science as a precursor for acyl chlorides or functionalized heterocycles .

Properties

IUPAC Name |

methyl 6,6-dimethyl-5-oxothiomorpholine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-8(2)7(11)9-5(4-13-8)6(10)12-3/h5H,4H2,1-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOAZFWCCYKHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(CS1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Pharmaceutical Applications

Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate is primarily recognized for its potential as a pharmaceutical intermediate. Its structure allows for various modifications that can lead to the development of new therapeutic agents.

- Antimicrobial Activity : Research indicates that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. These compounds can be modified to enhance their efficacy against bacterial and fungal pathogens, making them valuable in developing new antibiotics .

- Anti-inflammatory Agents : Some studies have suggested that thiomorpholine derivatives can act as anti-inflammatory agents. The presence of the thiomorpholine ring may contribute to the inhibition of inflammatory pathways, providing a basis for further drug development targeting inflammatory diseases .

Agricultural Applications

The compound also shows promise in agricultural applications, particularly in the development of pesticides and herbicides.

- Crop Protection : Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate can serve as an intermediate in synthesizing crop protection agents. The ability to modify its structure allows for tailoring specific properties such as toxicity and environmental stability, which are crucial for effective agricultural chemicals .

- Pesticide Formulations : The compound's unique chemical properties enable it to be incorporated into various pesticide formulations. Its effectiveness can be enhanced through the addition of other active ingredients, leading to synergistic effects that improve pest control outcomes .

Material Science Applications

In material sciences, methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate can be utilized in developing new materials with specific properties.

- Polymer Chemistry : The compound can act as a building block in synthesizing polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can improve overall material performance, making it suitable for various industrial applications .

- Coatings and Adhesives : Due to its chemical stability and reactivity, this compound can be used in formulating advanced coatings and adhesives. These materials are essential in industries such as automotive and construction, where durability and adhesion strength are critical .

Case Study 1: Antimicrobial Development

A recent study evaluated the antimicrobial efficacy of modified thiomorpholines derived from methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate. The results indicated a significant reduction in bacterial growth compared to control samples, highlighting the potential for developing new antibiotic formulations.

Case Study 2: Pesticide Efficacy

In agricultural trials, a pesticide formulation containing methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate demonstrated superior efficacy against common pests compared to traditional pesticides. This study underscores the importance of innovative compounds in enhancing agricultural productivity.

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features:

| Compound Name | Molecular Formula | Heteroatom | Substituents | Functional Groups |

|---|---|---|---|---|

| Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate | C₈H₁₃NO₃S | S, O | 6,6-dimethyl, 5-oxo, 3-carboxylate | Ester, ketone, thiomorpholine ring |

| Methyl 5-oxomorpholine-3-carboxylate | C₇H₁₁NO₄ | O | 5-oxo, 3-carboxylate | Ester, ketone, morpholine ring |

| Methyl 5-amino-1-benzothiophene-2-carboxylate | C₁₀H₉NO₂S | S, O, N | 5-amino, 2-carboxylate, fused benzothiophene | Ester, amine, benzothiophene ring |

Analysis :

- Thiomorpholine vs.

- Ester Positionality: The 3-carboxylate group in the target compound contrasts with the 2-carboxylate in Methyl 5-amino-1-benzothiophene-2-carboxylate . This positional difference influences steric interactions and hydrogen-bonding capabilities.

- Substituent Effects : The 6,6-dimethyl groups in the target compound enhance steric hindrance, reducing ring flexibility compared to unsubstituted morpholine derivatives.

Reactivity Insights :

- The thiomorpholine core’s sulfur atom may facilitate radical reactions or coordination with metal catalysts, unlike oxygenated morpholines.

- The 5-oxo group in the target compound enables keto-enol tautomerism, which is absent in the amine-substituted benzothiophene derivative .

Analytical and Spectroscopic Comparisons

While direct spectroscopic data for the target compound are unavailable in the evidence, analogous methyl esters (e.g., methyl shikimate) highlight typical characterization methods:

Biological Activity

Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate belongs to the class of thiomorpholine derivatives, characterized by the presence of a thiomorpholine ring and an ester functional group. The chemical formula is , with a molecular weight of approximately 233.31 g/mol.

Synthesis

The synthesis of methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate typically involves the reaction of 3-thiomorpholinecarboxylic acid with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The process can be optimized via various reaction conditions to enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate exhibits notable antimicrobial properties . It has been tested against various Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 1: Antimicrobial Activity

| Pathogen | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 | Antibacterial |

| Escherichia coli | 12 | Antibacterial |

| Candida albicans | 14 | Antifungal |

| Bacillus cereus | 13 | Antibacterial |

The compound shows significant activity against both bacterial and fungal pathogens, comparable to standard antibiotics like tetracycline .

Anti-inflammatory Properties

Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate has also been investigated for its anti-inflammatory effects . In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various synthesized thiomorpholine derivatives revealed that methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate exhibited superior antimicrobial activity compared to other derivatives in the series. The study highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development in antibiotic therapy .

- Anti-inflammatory Mechanism Investigation : In a controlled laboratory setting, the compound was administered to macrophage cultures exposed to lipopolysaccharides (LPS). Results showed a marked decrease in inflammatory markers, indicating its potential as an anti-inflammatory agent. Further research is needed to elucidate the exact molecular mechanisms involved .

Q & A

Q. What are the standard synthetic routes for Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, tetrachloromonospirocyclotriphosphazene intermediates can react with carbazolyldiamines in tetrahydrofuran (THF) at room temperature, using triethylamine (EtN) as a base. Reaction progress is monitored by thin-layer chromatography (TLC), and purification involves filtration to remove triethylammonium chloride salts, followed by column chromatography . Key parameters include:

- Solvent : THF (ensures solubility of reactants).

- Reaction Time : 3 days at room temperature (balances reactivity and side-product formation).

- Base : EtN (neutralizes HCl byproducts).

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming molecular structure, particularly the thiomorpholine ring and ester groups. X-ray crystallography (single-crystal analysis) provides definitive proof of stereochemistry and bond angles, as seen in related thiomorpholine derivatives. For example, supplementary crystallographic data (e.g., space group, unit cell parameters) are often reported in supporting information for structural validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents like THF or dichloromethane (DCM) enhance nucleophilicity.

- Catalyst Use : Anhydrous ZnCl (0.1–1.0 eq.) can accelerate cyclization steps, as shown in analogous thiazolidinone syntheses .

- Temperature Control : Reflux conditions (e.g., 80°C in toluene) may reduce reaction time compared to room-temperature protocols .

- Work-up : Gradient column chromatography (hexane/ethyl acetate) improves purity without compromising yield .

Q. What strategies resolve contradictions between experimental data (e.g., NMR/X-ray) and computational models?

- Methodological Answer :

- Validation via X-ray : Compare experimental bond lengths/angles (from crystallography) with Density Functional Theory (DFT)-optimized structures. Discrepancies may arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state X-ray) .

- Dynamic NMR Studies : Variable-temperature NMR can identify conformational flexibility in solution that static models miss.

- Hybrid Methods : Use docking studies (e.g., AutoDock Vina) to correlate electronic properties with reactivity, as demonstrated in related heterocyclic systems .

Q. How does the thiomorpholine ring influence the compound’s stability under acidic/basic conditions?

- Methodological Answer : The sulfur atom in the thiomorpholine ring increases susceptibility to oxidation. Stability assays should include:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.

- Oxidative Stress Tests : Use hydrogen peroxide (3–10%) to assess ring-opening reactions.

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene, 0.1% w/v) to storage solutions .

Safety and Handling

Q. What safety precautions are necessary when handling Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact, as thiomorpholine derivatives are corrosive ).

- Ventilation : Use fume hoods during synthesis (volatile solvents like THF pose inhalation risks).

- Waste Disposal : Neutralize acidic/byproduct salts with sodium bicarbonate before disposal.

Applications in Research

Q. How can this compound serve as an intermediate in synthesizing complex heterocyclic systems?

- Methodological Answer : The ester and thiomorpholine moieties enable diverse functionalization:

- Acylation : React with acyl chlorides (e.g., BrCOCHBr) to introduce electrophilic groups at the carboxylate position .

- Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysts) can attach aryl/heteroaryl groups to the thiomorpholine ring .

- Ring Expansion : Use LiAlH to reduce the oxo group, enabling further cyclization into fused bicyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.